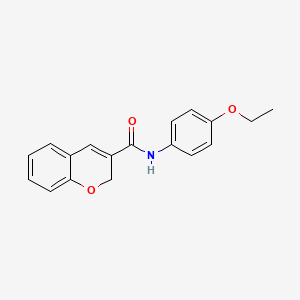![molecular formula C12H14N4O4S B2721335 2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile CAS No. 241127-15-1](/img/structure/B2721335.png)
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile
Vue d'ensemble
Description
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile is an organic compound characterized by its complex structure, which includes a tert-butylsulfonyl group, a nitrophenyl group, and a hydrazono group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazone.
Introduction of the Acetonitrile Group: The hydrazone is then reacted with acetonitrile in the presence of a base, such as sodium ethoxide, to form the hydrazonoacetonitrile intermediate.
Sulfonylation: Finally, the intermediate is treated with tert-butylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism by which 2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the hydrazono group can form covalent bonds with nucleophilic sites on proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butylsulfonyl)-2-[2-(4-aminophenyl)hydrazono]acetonitrile: Similar structure but with an amino group instead of a nitro group.
2-(Tert-butylsulfonyl)-2-[2-(4-methylphenyl)hydrazono]acetonitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.
Propriétés
IUPAC Name |
1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXIKJTDMNRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134577 | |
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241127-15-1 | |
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241127-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)sulfonyl]-2-[2-(4-nitrophenyl)hydrazinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


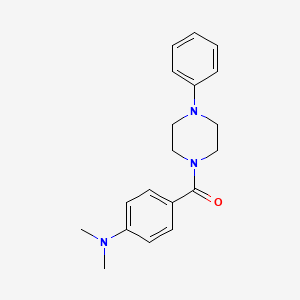
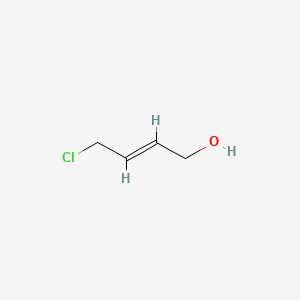

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2721257.png)
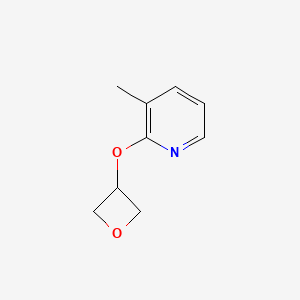
![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
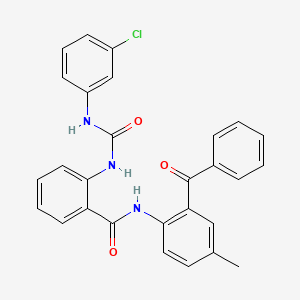

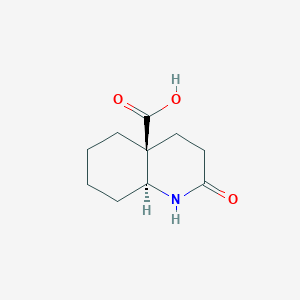
![2-({[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2721271.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2721273.png)
